REACTION_CXSMILES
|
Br[CH2:2][CH2:3][NH:4][C:5]([N:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:11](=[O:18])[NH:10][C:9]2[CH:19]=[CH:20][CH:21]=[N:22][C:8]1=2)=[O:6].[CH2:23]([N:26]([CH2:30][CH:31]1[CH2:36][CH2:35][CH2:34][CH2:33][NH:32]1)[CH2:27][CH2:28][CH3:29])[CH2:24][CH3:25].[I-].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[CH2:23]([N:26]([CH2:30][CH:31]1[CH2:36][CH2:35][CH2:34][CH2:33][N:32]1[CH2:2][CH2:3][NH:4][C:5]([N:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:11](=[O:18])[NH:10][C:9]2[CH:19]=[CH:20][CH:21]=[N:22][C:8]1=2)=[O:6])[CH2:27][CH2:28][CH3:29])[CH2:24][CH3:25] |f:2.3,4.5.6|
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Name
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11-[[[2-bromo-ethyl]amino]carbonyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one
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Quantity
|
1.806 g
|
Type
|
reactant
|
Smiles
|
BrCCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
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Name
|
|
Quantity
|
0.992 g
|
Type
|
reactant
|
Smiles
|
C(CC)N(CCC)CC1NCCCC1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Type
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CUSTOM
|
Details
|
with stirring under a nitrogen atmosphere
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours
|
Duration
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4 h
|
Type
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WAIT
|
Details
|
The mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated off
|
Type
|
EXTRACTION
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Details
|
The aqueous phase was extracted five times in all, with 10 ml aliquots of dichloromethane
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Type
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DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulphate with the addition of animal charcoal
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Type
|
CUSTOM
|
Details
|
evaporated down in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (30-60 microns)
|
Type
|
CUSTOM
|
Details
|
The corresponding eluates were evaporated down
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallised once from acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum dryer at 50° C. until a constant weight
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
0.7 g (29% of theory) of colourless crystals were obtained
|
Type
|
ADDITION
|
Details
|
mixed melting point, thin layer chromatogram and IR spectrum
|
Type
|
CUSTOM
|
Details
|
to a preparation prepared
|
Name
|
|
Type
|
|
Smiles
|
C(CC)N(CCC)CC1N(CCCC1)CCNC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |